![molecular formula C12H14N2O3S2 B7338076 N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B7338076.png)
N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various physiological processes, making it a promising candidate for the treatment of several diseases.
作用机制
N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide inhibits HSP90 by binding to its ATP-binding site, preventing the enzyme from carrying out its normal function. This leads to the destabilization of HSP90 client proteins, which are essential for the survival and growth of cancer cells. As a result, this compound has been shown to have potent anti-cancer activity in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by destabilizing HSP90 client proteins. Additionally, this compound has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo. In neurodegenerative disorders, this compound has been shown to reduce the aggregation of misfolded proteins, which are a hallmark of these diseases.
实验室实验的优点和局限性
N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide has several advantages for lab experiments. This compound is a potent and specific inhibitor of HSP90, making it a valuable tool for studying the role of this enzyme in various physiological processes. Additionally, this compound has been shown to have potent anti-cancer activity in preclinical studies, making it a promising candidate for the development of cancer therapeutics. However, there are also some limitations to using this compound in lab experiments. This compound is a complex molecule that requires several steps to synthesize, making it difficult to obtain in large quantities. Additionally, the high potency of this compound may lead to off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide. One area of research is the development of more efficient synthesis methods for this compound, which would allow for its use in larger-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different physiological processes. Another area of research is the development of more potent and specific inhibitors of HSP90, which could lead to the development of more effective cancer therapeutics. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
合成方法
The synthesis of N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide involves several steps. The starting material for the synthesis is 2-aminothiophene-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chloro-6-(cyclopentylamino)pyridine to obtain the desired product. The final step involves the addition of a hydroxyl group to the cyclopentyl ring using a chiral auxiliary, resulting in the formation of this compound.
科学研究应用
N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme called HSP90, which plays a crucial role in various physiological processes such as protein folding, cell cycle regulation, and apoptosis. Aberrant HSP90 activity has been linked to several diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.
属性
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-11-3-1-2-9(11)14-19(16,17)8-6-12-10(13-7-8)4-5-18-12/h4-7,9,11,14-15H,1-3H2/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALYJHHTJWVPX-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NS(=O)(=O)C2=CC3=C(C=CS3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NS(=O)(=O)C2=CC3=C(C=CS3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
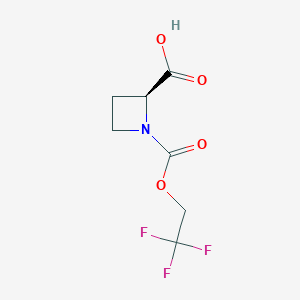
![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
![(3S,4S)-1-[2-(4-cyanophenoxy)ethylcarbamoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7338025.png)
![5-[(3S,4R)-3-carbamoyl-4-phenylpyrrolidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7338030.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)
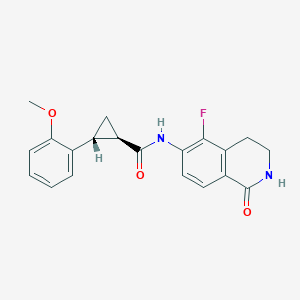
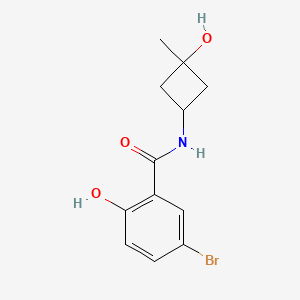
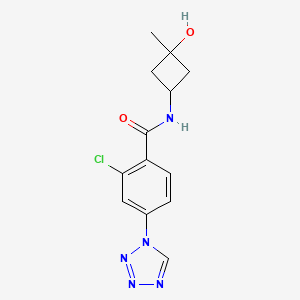
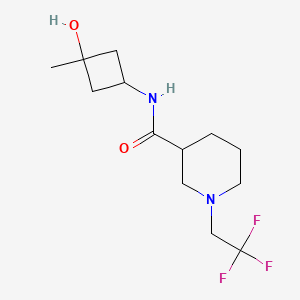
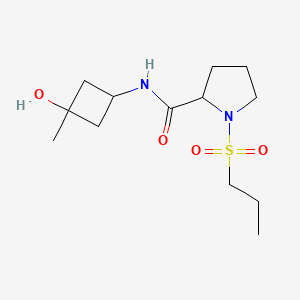
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
